3-Hydroxypropyl salicylate
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Overview
Description
3-Hydroxypropyl salicylate is an organic compound with the molecular formula C10H12O4. . This compound is a derivative of salicylic acid, where the hydroxyl group is substituted with a 3-hydroxypropyl group. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxypropyl salicylate can be synthesized through esterification reactions. One common method involves the reaction of salicylic acid with 3-hydroxypropyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification and separation of the final product . The reaction conditions are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxypropyl salicylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
3-Hydroxypropyl salicylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 3-hydroxypropyl salicylate involves its interaction with specific molecular targets and pathways. It is known to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain . Additionally, it can activate AMP-activated protein kinase (AMPK), promoting cellular energy homeostasis and wound healing .
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: A precursor to 3-hydroxypropyl salicylate, widely used for its keratolytic and anti-inflammatory properties.
Methyl Salicylate: Another ester of salicylic acid, commonly used in topical analgesics.
Ethyl Salicylate: Similar in structure, used in flavorings and fragrances.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxyl group enhances its solubility in water, making it suitable for various aqueous formulations. Additionally, its ester linkage provides stability and resistance to hydrolysis compared to other salicylate derivatives .
Biological Activity
3-Hydroxypropyl salicylate is a derivative of salicylic acid, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its anti-inflammatory, analgesic, and antimicrobial properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxypropyl group attached to the salicylic acid backbone. This modification enhances its solubility and bioavailability compared to salicylic acid alone. The compound is often evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. A study demonstrated that topical application of this compound reduced inflammation in animal models of arthritis by decreasing pro-inflammatory cytokines such as TNF-α and IL-6 .
Analgesic Properties
The analgesic effects of this compound have also been documented. In a controlled study involving pain models in rodents, the compound was effective in reducing pain responses comparable to standard analgesics like ibuprofen. The mechanism appears to involve modulation of pain pathways through inhibition of prostaglandin synthesis .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. In vitro studies revealed that it effectively inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for salicylic acid alone, suggesting enhanced efficacy due to the hydroxypropyl modification .
Case Studies
- Topical Formulation for Acne Treatment : A clinical trial evaluated a gel formulation containing this compound for treating acne vulgaris. Patients showed marked improvement in acne lesions after 8 weeks of treatment, with minimal side effects reported. This suggests the compound's potential as an effective topical agent for acne management .
- Chronic Pain Management : In a double-blind study involving patients with chronic pain conditions, those treated with this compound reported significant reductions in pain scores compared to placebo. The study highlighted the compound's role as a promising alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of COX Enzymes : Similar to other salicylates, it inhibits COX enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins.
- Antioxidant Activity : The compound has shown potential antioxidant properties, scavenging free radicals and reducing oxidative stress in cells .
- Modulation of Immune Response : It influences immune cell activity, promoting an anti-inflammatory profile through downregulation of inflammatory mediators .
Data Summary
Properties
CAS No. |
84370-81-0 |
---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3-hydroxypropyl 2-hydroxybenzoate |
InChI |
InChI=1S/C10H12O4/c11-6-3-7-14-10(13)8-4-1-2-5-9(8)12/h1-2,4-5,11-12H,3,6-7H2 |
InChI Key |
OBMBZFOXAKONKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCCCO)O |
Origin of Product |
United States |
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